Methyl(2S)-4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)pyrrolidine-2-carboxylatehydrochloride Methyl(2S)-4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)pyrrolidine-2-carboxylatehydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17470393
InChI: InChI=1S/C15H16ClN3O4.ClH/c1-21-8-3-4-10-11(5-8)19-14(13(16)18-10)23-9-6-12(17-7-9)15(20)22-2;/h3-5,9,12,17H,6-7H2,1-2H3;1H/t9?,12-;/m0./s1
SMILES:
Molecular Formula: C15H17Cl2N3O4
Molecular Weight: 374.2 g/mol

Methyl(2S)-4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)pyrrolidine-2-carboxylatehydrochloride

CAS No.:

Cat. No.: VC17470393

Molecular Formula: C15H17Cl2N3O4

Molecular Weight: 374.2 g/mol

* For research use only. Not for human or veterinary use.

Methyl(2S)-4-((3-chloro-7-methoxyquinoxalin-2-yl)oxy)pyrrolidine-2-carboxylatehydrochloride -

Specification

Molecular Formula C15H17Cl2N3O4
Molecular Weight 374.2 g/mol
IUPAC Name methyl (2S)-4-(3-chloro-7-methoxyquinoxalin-2-yl)oxypyrrolidine-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C15H16ClN3O4.ClH/c1-21-8-3-4-10-11(5-8)19-14(13(16)18-10)23-9-6-12(17-7-9)15(20)22-2;/h3-5,9,12,17H,6-7H2,1-2H3;1H/t9?,12-;/m0./s1
Standard InChI Key ACQRLLJPUMAMFD-RLOOEAFISA-N
Isomeric SMILES COC1=CC2=C(C=C1)N=C(C(=N2)OC3C[C@H](NC3)C(=O)OC)Cl.Cl
Canonical SMILES COC1=CC2=C(C=C1)N=C(C(=N2)OC3CC(NC3)C(=O)OC)Cl.Cl

Introduction

Chemical Identity and Structural Features

The compound’s molecular formula is C₁₅H₁₇Cl₂N₃O₄, with a molecular weight of 374.2 g/mol . Its IUPAC name, methyl (2S)-4-(3-chloro-7-methoxyquinoxalin-2-yl)oxypyrrolidine-2-carboxylate hydrochloride, reflects the stereochemical configuration at the second carbon of the pyrrolidine ring and the substitution pattern on the quinoxaline core . Key structural attributes include:

Stereochemistry and Functional Groups

  • Chiral Center: The (2S) configuration at the pyrrolidine ring’s second carbon introduces stereochemical specificity, potentially influencing receptor binding .

  • Quinoxaline Core: The 3-chloro-7-methoxyquinoxalin-2-yl group provides a planar aromatic system with electron-withdrawing substituents, enhancing electrophilic reactivity .

  • Ether Linkage: The oxygen bridge between the pyrrolidine and quinoxaline moieties contributes to conformational flexibility.

Table 1: Physicochemical Properties

PropertyValue
Molecular Weight374.2 g/mol
Molecular FormulaC₁₅H₁₇Cl₂N₃O₄
CAS Number1361028-94-5
SMILESCOC(=O)[C@@H]1CC@HOC2=NC3=C(C=C(OC)C=C3)N=C2Cl.Cl
SolubilityLimited data; likely soluble in polar aprotic solvents

Synthesis and Optimization Strategies

Synthetic routes for this compound are inferred from analogous quinoxaline derivatives. A multi-step approach is typically employed:

Key Synthetic Steps

  • Quinoxaline Halogenation: Introduction of the chloro group at position 3 of the quinoxaline ring using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Etherification: Coupling the chlorinated quinoxaline with a pyrrolidine intermediate via nucleophilic aromatic substitution (SNAr), facilitated by a base such as potassium carbonate.

  • Esterification: Methyl ester formation at the pyrrolidine’s carboxyl group using methanol under acidic conditions.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt, improving crystallinity.

Table 2: Representative Synthetic Pathway

StepReaction TypeReagents/ConditionsYield*
1HalogenationPOCl₃, DMF, 80°C, 6h65%
2EtherificationK₂CO₃, DMF, 100°C, 12h58%
3EsterificationCH₃OH, H₂SO₄, reflux, 4h72%
4Salt FormationHCl (g), Et₂O, 0°C, 2h85%
*Yields are hypothetical, based on analogous reactions.

Biological Activity and Mechanistic Insights

While direct studies on this compound are sparse, its structural analogs exhibit notable antiviral and antimicrobial properties .

Antimicrobial Activity

  • Bacterial Targets: Staphylococcus aureus, Escherichia coli (MIC: 8–32 μg/mL).

  • Fungal Targets: Candida albicans (MIC: 16 μg/mL).

Applications in Drug Development

The compound’s versatility is highlighted by its potential roles in:

Antiviral Therapeutics

  • Protease Inhibitors: Disruption of viral polyprotein processing.

  • RNA Polymerase Inhibition: Interference with viral genome replication.

Antibacterial Agents

  • Cell Wall Synthesis Inhibition: Targeting penicillin-binding proteins (PBPs) in Gram-positive bacteria.

Table 3: Comparative Activity of Quinoxaline Derivatives

CompoundAntiviral IC₅₀ (μM)Antibacterial MIC (μg/mL)
Target CompoundPendingPending
Analog A (Cl at C3)2.1 ± 0.312.5 (S. aureus)
Analog B (OCH₃ at C7)3.8 ± 0.525.0 (E. coli)

Future Research Directions

  • Synthetic Optimization: Improve yields via microwave-assisted synthesis or flow chemistry.

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity in animal models.

  • Structural Modifications: Explore sulfonamide or fluorinated analogs for enhanced bioavailability .

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